![molecular formula C11H10F3N3 B2665740 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline CAS No. 1431386-75-2](/img/structure/B2665740.png)
4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline
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Overview
Description
“4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline” is a chemical compound with the linear formula C11H10N3F3 . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline” were not found, there are general methods for synthesizing similar compounds. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of “4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline” is characterized by the presence of a trifluoromethyl group, which has a significant electronegativity . This group increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a shift in the photoluminescent emission .Scientific Research Applications
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, including compounds similar to 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline, have garnered attention for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. Research has demonstrated their potential as novel anti-inflammatory and antibacterial agents, suggesting their utility in medicinal chemistry for developing treatments with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Synthesis and Heterocyclic Chemistry Applications
The reactivity of derivatives related to 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline makes them valuable as building blocks in the synthesis of various heterocyclic compounds. This includes the development of pyrazolo-imidazoles, thiazoles, spiropyridines, and other complex molecules. Such compounds are crucial for the synthesis of dyes and in the exploration of novel chemical entities with potential therapeutic applications (Gomaa & Ali, 2020).
Application in Ionic Liquids and Phase Behavior Studies
Research into the phase behavior of ionic liquids with various solutes, including aromatic compounds like aniline derivatives, highlights the impact of the trifluoromethyl group on solubility and interaction patterns. Such studies are pivotal for developing new solvent systems with tailored properties for environmental and separation technologies (Visak et al., 2014).
Medicinal Chemistry and Pharmacology
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline, exhibits a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonist activities. This highlights the compound's versatility and potential as a building block for developing diverse therapeutic agents (Cherukupalli et al., 2017).
Safety And Hazards
While specific safety data for “4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline” was not found, it’s important to handle all chemical substances with care. General safety measures include avoiding ingestion and inhalation, not getting the substance in eyes, on skin, or on clothing, and using the substance only in well-ventilated areas .
properties
IUPAC Name |
4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-17-9(6-10(16-17)11(12,13)14)7-2-4-8(15)5-3-7/h2-6H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQWWXILSTUFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline |
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